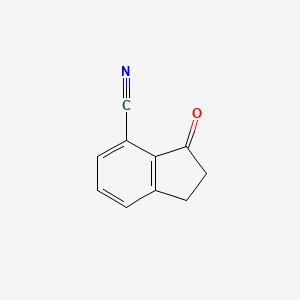

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile

Descripción

Overview of Indenone Derivatives in Organic Chemistry and Medicinal Chemistry Research

Indenone and its saturated analog, indanone, represent a class of bicyclic compounds featuring a benzene (B151609) ring fused to a five-membered ring containing a ketone group. These scaffolds are of significant interest in organic and medicinal chemistry due to their presence in various natural products and their utility as versatile synthetic intermediates. guidechem.commdpi.com In the fields of medicine and agriculture, 1-indanone (B140024) derivatives have been extensively studied and utilized for decades. nih.govbeilstein-journals.org

The rigid framework of the indanone nucleus, combined with the diverse possibilities for substitution on both the aromatic and aliphatic rings, makes it a privileged structure for developing therapeutic agents. eburon-organics.com Extensive research has demonstrated that these derivatives possess a broad spectrum of biological activities. nih.govbeilstein-journals.org They have been identified as potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. nih.govbeilstein-journals.orgrjptonline.org Furthermore, their applications extend to the treatment of neurodegenerative conditions like Alzheimer's disease and as effective insecticides, fungicides, and herbicides. nih.govbeilstein-journals.org The importance of this structural motif is highlighted by its presence in commercial drugs such as the non-steroidal anti-inflammatory drug (NSAID) Sulindac, the Alzheimer's treatment Donepezil (B133215), and the AIDS medication Indinavir. guidechem.commdpi.comeburon-organics.com

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Studies have shown strong cytotoxicity against various human cancer cell lines, including breast, colon, leukemia, and lung cancer. nih.govbeilstein-journals.org Some derivatives act by inhibiting tubulin polymerization. nih.gov | nih.govbeilstein-journals.org |

| Neuroprotective | Derivatives are used in the development of multi-functional drugs for treating Alzheimer's disease by inhibiting cholinesterases and amyloid-beta self-assembly. guidechem.comnih.gov | guidechem.comnih.gov |

| Antiviral | Identified as potent agents against various viruses, including non-nucleoside inhibitors of HCV replication. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| Anti-inflammatory | A well-established activity, with some derivatives developed as non-steroidal anti-inflammatory drugs (NSAIDs). rjptonline.org | rjptonline.org |

| Antimicrobial | Show effectiveness as both antibacterial and antifungal agents. nih.govrjptonline.org | nih.govrjptonline.org |

| Antimalarial | Research has demonstrated the potential of indenone derivatives in combating malaria. rjptonline.orgnih.gov | rjptonline.orgnih.gov |

Significance of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile as a Chemical Compound for Research

This compound, also commonly known as 4-cyano-1-indanone, is a specific derivative of the 1-indanone core. nih.gov Its significance in the research community stems primarily from its role as a valuable synthetic intermediate or building block. chemicalbook.com The presence of both a ketone and a nitrile functional group on the indanone framework allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex, polycyclic molecules.

A key application of this compound is in the preparation of imidazoindenopyrazinone carboxylic acid derivatives. chemicalbook.com These resulting compounds have been studied for their activity as AMPA receptor antagonists, a class of compounds investigated for potential anticonvulsant properties. chemicalbook.com This highlights the role of this compound in facilitating the exploration of novel therapeutic agents, particularly in the area of neuroscience. Its utility as a research chemical is rooted in its ability to provide a foundational structure upon which more elaborate and functionally diverse molecules can be constructed.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 60899-34-5 | nih.govscbt.com |

| Molecular Formula | C10H7NO | nih.govscbt.com |

| Molecular Weight | 157.17 g/mol | nih.govscbt.com |

| Melting Point | 116-117 °C | echemi.com |

| Boiling Point | 331 °C | echemi.com |

| Density | 1.23 g/cm³ | echemi.com |

| IUPAC Name | 1-oxo-2,3-dihydroindene-4-carbonitrile | nih.gov |

Historical Context of 1-Indanone Derivative Synthesis and Application in Academic Literature

Academic interest in 1-indanone and its derivatives is long-standing, with the first publications concerning their chemical preparation appearing in the 1920s. nih.govbeilstein-journals.org A landmark synthesis was reported in 1927, describing the formation of the parent 1-indanone compound from the reaction of phenylpropionic acid chloride with aluminum chloride. nih.gov Since these early reports, the field has undergone intensive development, leading to a vast body of literature detailing numerous synthetic methodologies. nih.govbeilstein-journals.org

Historically, the most common and foundational methods for constructing the 1-indanone core are intramolecular cyclization reactions. The Friedel-Crafts reaction has been a cornerstone of this chemistry, typically involving the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. nih.govbeilstein-journals.orgresearchgate.net Another classical and widely used method is the Nazarov reaction, which employs the acid-catalyzed cyclization of α,β-unsaturated ketones. nih.govbeilstein-journals.org Over the years, these fundamental reactions have been refined and expanded, utilizing a wide array of starting materials such as esters, diesters, alkynes, and alcohols to generate a diverse library of substituted 1-indanones. nih.govbeilstein-journals.org

| Reaction Method | Description | Starting Materials | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation/Alkylation | An intramolecular reaction where an acyl or alkyl group attached to a benzene ring cyclizes to form the five-membered ring. Often catalyzed by Lewis acids like AlCl₃. | 3-Arylpropionic acids, acid chlorides, arenes, acrylic acids. | guidechem.comnih.govbeilstein-journals.org |

| Nazarov Cyclization | An acid-catalyzed conrotatory 4π-electrocyclic reaction of divinyl ketones or related compounds to form a cyclopentenone, which can be part of the indanone system. | α,β-Unsaturated ketones, aryl vinyl ketones. | nih.govbeilstein-journals.orgresearchgate.net |

| Ester Condensation Methods | Involves the condensation of esters, such as diethyl succinate (B1194679) with benzophenones, followed by hydrolysis and cyclization to form the indenone core. | Diesters (e.g., diethyl succinate), aromatic ketones. | guidechem.comacs.org |

| Cyclization from Propionic Acids | Direct cyclization of 3-arylpropionic acids using various catalysts and conditions, a common variation of the Friedel-Crafts approach. | 3-Arylpropionic acids. | nih.govbeilstein-journals.org |

Current Research Landscape and Future Directions for this compound

The contemporary research landscape for 1-indanone derivatives is characterized by the development of novel, efficient, and stereoselective synthetic strategies. researchgate.net Significant efforts are focused on transition-metal-catalyzed annulation and cyclization reactions to construct the 1-indanone core, offering advantages in terms of scope and functional group tolerance. researchgate.netrsc.org Researchers are actively exploring the use of 1-indanones as synthons to access more complex molecular architectures, such as fused- and spirocyclic frameworks, which are of interest for discovering new bioactive compounds. researchgate.netrsc.org

In medicinal chemistry, the focus remains on leveraging the indanone scaffold to develop new therapeutic agents. Recent studies have explored dihydro-1H-indene derivatives as tubulin polymerization inhibitors with potent anti-angiogenic and antitumor activities. nih.gov Additionally, indenone derivatives have been investigated as a novel template for peroxisome proliferator-activated receptor γ (PPARγ) agonists, with potential applications in the treatment of diabetes. acs.org There is also a growing emphasis on green chemistry, with research aimed at developing more environmentally sustainable synthesis protocols for indanones, for example, by replacing hazardous solvents and corrosive acids. preprints.org

For this compound specifically, its future in research will likely continue to be centered on its role as a versatile intermediate. As new synthetic methodologies are developed, its utility in creating libraries of complex molecules for biological screening will expand. Given its established use in synthesizing precursors for AMPA receptor antagonists, future work may further explore its application in the development of novel agents for a range of neurological and psychiatric disorders. The compound's reactive handles will continue to be exploited by medicinal chemists to build molecules targeting a wide array of biological pathways.

Propiedades

IUPAC Name |

3-oxo-1,2-dihydroindene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-8-3-1-2-7-4-5-9(12)10(7)8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKVONJPYQVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443642 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215362-26-8 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2,3 Dihydro 3 Oxo 1h Indene 4 Carbonitrile and Its Derivatives

Established Synthetic Pathways for 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

Classical synthetic routes provide foundational and reliable methods for constructing the indenone framework. These often involve intramolecular reactions to form the fused five-membered ring.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, developed by Charles Friedel and James Crafts in 1877. wikipedia.org This reaction typically involves the acylation of an aromatic ring using an acyl chloride or acid anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgnih.gov A key advantage of the acylation reaction over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orgyoutube.com

An important application of this reaction is in intramolecular cyclizations to form cyclic ketones. For the specific synthesis of 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, a common and direct approach is the intramolecular Friedel-Crafts acylation (or cycliacylation) of 3-(2-cyanophenyl)propanoic acid. chemicalbook.com In this process, the carboxylic acid is typically converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). In the presence of a Lewis acid catalyst, the acyl chloride then undergoes an intramolecular electrophilic attack on the electron-rich benzene (B151609) ring to form the five-membered ketone ring, yielding the target indanone.

Table 1: Key Aspects of Intramolecular Friedel-Crafts Acylation for Indenone Synthesis

| Feature | Description |

|---|---|

| Precursor | A benzene ring with an attached acylating side chain, such as 3-(2-cyanophenyl)propanoic acid. chemicalbook.com |

| Key Reagents | A Lewis acid catalyst (e.g., AlCl₃) is essential. The side chain is often activated (e.g., as an acyl chloride). organic-chemistry.org |

| Mechanism | The Lewis acid coordinates to the acylating group, generating a highly electrophilic acylium ion which is then attacked by the aromatic ring, followed by rearomatization. |

| Advantage | Provides a direct and often high-yielding route to the fused ring system. The deactivating nature of the resulting ketone prevents side reactions. youtube.com |

Condensation reactions followed by intramolecular cyclization provide another powerful route to indenone and indene (B144670) derivatives. A notable example is the sequential Knoevenagel condensation and cyclization. nih.govacs.org This strategy involves the reaction of an ortho-substituted benzaldehyde (B42025) derivative with an active methylene (B1212753) compound, such as a malonate ester. nih.gov

For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can lead to different products depending on the reaction conditions. nih.govacs.org Shorter reaction times may yield the initial Knoevenagel condensation product, a benzylidene malonate. However, prolonged reaction times or the use of specific reagents like titanium tetrachloride (TiCl₄) with pyridine (B92270) promotes an intramolecular cyclization to form an indene derivative. nih.govacs.org These indene structures are closely related to indenones and can often be converted to them. Another relevant classical reaction is the Dieckmann condensation, an intramolecular reaction of a diester with a base to give a β-keto ester, which is a well-established method for forming five-membered rings. rsc.org

Table 2: Influence of Reaction Conditions on Knoevenagel Condensation/Cyclization

| Catalyst/Reagents | Temperature | Time | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine (B6355638), AcOH in Benzene | 80 °C | 1.5 h | Benzylidene Malonate | 75% | nih.govacs.org |

| Piperidine, AcOH in Benzene | 80 °C | 17 h | Indene Derivative | 56% | nih.govacs.org |

Multi-step syntheses that utilize malonate intermediates are versatile for building complex cyclic systems. In the context of indenone synthesis, malonic acid derivatives serve as key building blocks. nih.gov As discussed in the Knoevenagel condensation pathway, diethyl malonate or similar compounds can react with ortho-substituted benzaldehydes. nih.govacs.org

The process begins with the formation of a malonate-derived intermediate. This intermediate, which contains both the aromatic ring and the active methylene group from the malonate, is primed for cyclization. The subsequent intramolecular reaction, often an aldol-type condensation or a Michael addition, forges the new carbon-carbon bond required to close the five-membered ring. The choice of malonate derivative and the specific reaction conditions are crucial for directing the reaction towards the desired cyclized product and achieving good yields. nih.gov This approach allows for the introduction of various substituents onto the indenone core by starting with appropriately substituted malonates.

Advanced and Catalytic Synthesis of Indenone Derivatives

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer high efficiency, selectivity, and functional group tolerance. For indenone synthesis, rhodium and gold catalysts have proven to be particularly effective. organic-chemistry.orgnih.gov

Rhodium-catalyzed reactions provide an efficient means of constructing indenone skeletons. One prominent method is the carbonylative cyclization of alkynes with arylboronic acids or related organoboron reagents under a carbon monoxide (CO) atmosphere. organic-chemistry.org This reaction assembles the indenone structure in a convergent manner from three components: the alkyne, the arylboronic acid, and carbon monoxide.

Another advanced rhodium-catalyzed approach involves the C-H annulation of N-tert-butyl-α-arylnitrones with internal alkynes. nih.gov This redox-neutral process proceeds under mild conditions and demonstrates good functional group tolerance, yielding indenones in moderate to high yields. nih.gov Furthermore, rhodium complexes can catalyze decarbonylative cycloadditions, for example, between 1H-indene-1,2,3-triones and alkynes, to divergently synthesize indenone and quinone derivatives. rsc.org These methods represent highly atom-economical and step-efficient strategies for accessing complex indenone structures. rsc.org

Gold catalysis has emerged as a powerful tool for activating C-C multiple bonds under mild conditions, enabling a variety of complex cyclization reactions. acs.org An efficient gold-catalyzed method for synthesizing indenone derivatives involves the cyclization of 2-alkynylaldehyde cyclic acetals. acs.orgorganic-chemistry.orgnih.gov

This reaction proceeds through a 1,5-hydride shift mechanism. The gold catalyst activates the alkyne, facilitating an intramolecular cyclization. The cyclic acetal (B89532) group plays a crucial role by promoting the 1,5-H shift from the benzylic position, effectively activating the benzylic C-H bond. organic-chemistry.org This methodology is highly efficient, atom-economical, and avoids the need for stoichiometric oxidants or bases. organic-chemistry.org A wide array of functionalized indenone derivatives can be prepared in good to excellent yields using this approach, with catalysts such as IPrAuCl/AgSbF₆ proving effective. acs.orgorganic-chemistry.org

Table 3: Features of Gold-Catalyzed Indenone Synthesis

| Feature | Description | Reference |

|---|---|---|

| Starting Material | 2-Alkynylaldehyde cyclic acetals | acs.orgorganic-chemistry.org |

| Catalyst System | Typically a gold(I) complex, e.g., IPrAuCl/AgSbF₆ | organic-chemistry.org |

| Key Mechanism Step | 1,5-Hydride shift from the benzylic position to the alkyne | acs.orgacs.org |

| Advantages | High efficiency, good-to-excellent yields, mild reaction conditions, atom-economical, avoids stoichiometric additives | organic-chemistry.org |

| Scope | Tolerates a wide variety of functional groups on the alkyne terminus, allowing for diverse functionalized indenones | acs.orgnih.gov |

Chemo- and Regioselective Synthetic Strategies

The synthesis of indenone scaffolds, including 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, often requires precise control over the reaction's regioselectivity to ensure the correct placement of functional groups. Transition-metal-catalyzed annulation reactions have emerged as powerful tools for achieving high regioselectivity in the construction of the indenone core. researchgate.net

Several catalytic systems have been developed to control the formation of benzo-fused five-membered rings. For instance, palladium/norbornene (Pd/NBE) cooperative catalysis enables the direct annulation between aryl iodides and unsaturated carboxylic acid anhydrides, offering complete control over regioselectivity. researchgate.net Nickel-catalyzed Larock annulations of 2-formylphenyl trifluoromethanesulfonate (B1224126) with alkynes also provide access to a wide range of indenones with excellent regioselectivities. rsc.org Furthermore, methodologies utilizing cobalt and iron catalysts have been reported to effectively control the regiochemical outcome. A system of CoBr2/bipyridine can assemble aryl titanates, alkynes, and other components in a modular and regioselective manner to form indenones. researchgate.net Iron-catalyzed C-H bond activation, followed by alkyne insertion and cyclization, also yields π-conjugated indenone derivatives. researchgate.net

These transition-metal-free approaches, such as the tandem annulation of 2-alkynylbenzaldehydes with phenols, can also afford 2,3-diarylindenones where the regioselectivity is controlled by electronic effects and temperature. researchgate.net

Table 1: Chemo- and Regioselective Synthetic Strategies for Indenone Scaffolds

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium/Norbornene (Pd/NBE) | Aryl iodides, Unsaturated carboxylic acid anhydrides | Complete control of regioselectivity. | researchgate.net |

| Nickel (Ni) | Substituted 2-formylphenyl trifluoromethanesulfonate, Alkynes | Proceeds through redox-neutral arylation; excellent regioselectivity. | rsc.org |

| Cobalt (CoBr2/bipyridine) | Aryl titanates, Alkynes | Modular assembly with high regioselectivity. | researchgate.net |

| Iron (Fe) | Carboxamides, Alkynes | C-H bond activation followed by cyclization. | researchgate.net |

Enantioselective Synthesis and Chiral Resolution of 2,3-Dihydro-1H-indene-4-carbonitrile Analogs

The biological activity of molecules is often dependent on their three-dimensional structure. numberanalytics.com Therefore, controlling the stereochemistry during the synthesis of indenone analogs is of paramount importance. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule directly, while chiral resolution involves separating a mixture of enantiomers.

Biocatalysis, particularly the use of enzymes, offers a highly selective and efficient route for producing enantiomerically pure compounds. Transaminase (TA) enzymes have proven to be exceptionally effective for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comworktribe.com

A key intermediate, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, which is vital for the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, can be synthesized using a biocatalytic approach. ajpamc.com This method employs transaminase enzymes to catalyze the transfer of an amino group to the prochiral ketone, 4-cyanoindanone. The process achieves complete conversion in a single step with high enantioselectivity, resulting in 100% chiral purity of the desired (S)-amine. ajpamc.com This enzymatic route presents a significant improvement over conventional chemical processes, which often involve multiple steps, harsh reaction conditions, poor yields, and low enantioselectivity. ajpamc.com

Table 2: Enzymatic Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile

| Enzyme | Substrate | Product | Key Advantages | Purity | Reference |

|---|---|---|---|---|---|

| Transaminase | 4-cyanoindanone | (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | Single step, high yield, high enantioselectivity, mild conditions. | 100% chiral purity | ajpamc.com |

Beyond enzymatic methods, stereochemical control in organic synthesis can be achieved through various strategies. rijournals.com These methods are crucial for designing and executing complex syntheses with high stereoselectivity. numberanalytics.com

Common strategies include the use of:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step. numberanalytics.com

Chiral Catalysts: A small amount of a chiral catalyst can induce stereoselectivity by forming a chiral complex with the substrate, favoring one reaction pathway over another. numberanalytics.comrijournals.com

In the context of related heterocyclic scaffolds, engineered heme-containing proteins have been used as biocatalysts to perform highly diastereo- and enantioselective cyclopropanation reactions, demonstrating the power of engineered enzymes in creating multiple stereogenic centers with high precision. rochester.edu The principles of using chiral starting materials and controlling reaction pathways through carefully designed steps are fundamental to achieving the desired stereochemical configuration in the final indenone product. nih.gov

Green Chemistry Approaches and Sustainable Synthesis of Indenone Scaffolds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several sustainable approaches have been developed for the synthesis of indenone scaffolds.

One such method involves a metal- and additive-free intramolecular hydroacylation of 2-vinylbenzaldehyde, using the environmentally benign amino acid L-proline as a catalyst. This approach provides a greener synthetic pathway to indanones in good to excellent yields. rsc.org

Table 3: Green Chemistry Approaches for Indenone Synthesis

| Method | Catalyst/Solvent | Starting Material | Key Green Advantage | Reference |

|---|---|---|---|---|

| Intramolecular Hydroacylation | L-proline | 2-vinylbenzaldehyde | Metal- and additive-free; environmentally benign catalyst. | rsc.org |

| Nazarov Cyclization | 4-methyltetrahydropyran (4-MeTHP) | Chalcones | Use of an eco-friendly solvent; avoids hazardous acids. | preprints.org |

Iii. Chemical Reactivity and Transformation Studies of 2,3 Dihydro 3 Oxo 1h Indene 4 Carbonitrile

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions and hydrolysis.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A common example of this reactivity is the addition of Grignard reagents. This reaction typically proceeds through the formation of an intermediate imine salt, which upon aqueous workup, hydrolyzes to yield a ketone. This provides a valuable method for the formation of new carbon-carbon bonds at the 4-position of the indanone ring.

Table 1: Nucleophilic Addition to the Nitrile Group

| Reactant | Reagent | Product (after hydrolysis) | Reference |

|---|

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is a fundamental process for converting the nitrile into a different functional group.

Furthermore, the nitrile group can be derivatized to form various heterocyclic systems. For instance, it can be converted into an amidoxime (B1450833) group, which can then undergo condensation reactions. A specific example involves the conversion of the nitrile to an amidoxime, followed by condensation with a substituted benzoic acid to form a 1,4-oxadiazole ring. google.com

Table 2: Derivatization of the Cyano Group

| Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| N-protected (S)-4-cyano-1-aminoindane | 1. Hydroxylamine (B1172632) | N-protected (S)-1-amino-N'-hydroxy-2,3-dihydro-1H-indene-4-carboximidamide (amidoxime) | google.com |

Reactivity of the Ketone Functionality

The ketone group at the 1-position of the indene (B144670) ring is a key site for various chemical transformations, including reductions, alkylations, and condensation reactions.

The carbonyl group can be reduced to a hydroxyl group or completely removed. A significant transformation is the reductive amination to form an amino group. This can be achieved directly using transaminases or through a two-step process involving the formation of a ketoxime followed by reduction. google.com For example, the direct asymmetric reductive amination of 4-cyano-1-indanone can produce (S)-4-cyano-1-aminoindane, a key intermediate in the synthesis of certain pharmacologically active molecules. google.com

Alkylation reactions can occur at the carbon alpha to the carbonyl group (C2 position), taking advantage of the acidity of the α-hydrogens. The synthesis of 2-substituted 1-indanones is a common strategy, although direct mono-alkylation can sometimes be challenging.

The ketone functionality readily undergoes condensation reactions with various reagents. A notable example is the reaction with hydroxylamine to form a ketoxime. google.com This reaction is often a preliminary step for further transformations, such as the aforementioned reduction to an amine.

Another important class of condensation reactions is the Knoevenagel condensation, where the ketone reacts with an active methylene (B1212753) compound in the presence of a base. This leads to the formation of a new carbon-carbon double bond. For instance, the condensation of 1-indanone (B140024) with malononitrile (B47326) in the presence of a base like piperidine (B6355638) is a known transformation. This type of reaction can be envisioned for 4-cyano-1-indanone as well, leading to the formation of a benzylidene-type product at the 2-position.

Table 3: Condensation Reactions of the Ketone

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-substituted 1-indanone | Hydroxylamine | Ketoxime | google.com |

Transformations of the Indene Ring System

The indene ring system itself can participate in a variety of transformations, leading to the formation of fused heterocyclic and polycyclic structures. These reactions often utilize the reactivity of the ketone and the adjacent methylene group.

One such transformation is the Gewald reaction, which involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. This reaction proceeds via an initial Knoevenagel condensation. The application of the Gewald reaction to 4-cyano-1-indanone would be expected to yield a tetracyclic indeno[1,2-b]thiophene derivative.

Furthermore, the 1-indanone scaffold is a versatile building block for constructing spirocyclic and fused-ring systems through various annulation strategies. These can include multicomponent reactions to form fused pyridines or ring-expansion reactions to create benzocycloheptenone skeletons. nih.gov While these examples often use the parent 1-indanone, the principles can be extended to its 4-cyano derivative, opening avenues for the synthesis of a wide array of complex molecules.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile |

| 4-Cyano-1-indanone |

| Grignard Reagent |

| 4-Acyl-2,3-dihydro-1H-inden-1-one |

| N-protected (S)-4-cyano-1-aminoindane |

| Hydroxylamine |

| N-protected (S)-1-amino-N'-hydroxy-2,3-dihydro-1H-indene-4-carboximidamide |

| 3-cyano-4-isopropoxy benzoic acid |

| 1,4-Oxadiazole |

| (S)-4-cyano-1-aminoindane |

| Ketoxime |

| Malononitrile |

| Piperidine |

| 2-(dicyanomethylene)indane-1-one |

| Indeno[1,2-b]thiophene |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. dalalinstitute.commasterorganicchemistry.comlibretexts.org In the case of this compound, the reactivity of the benzene (B151609) ring towards electrophiles is significantly influenced by the electronic effects of the existing substituents. The carbonyl group of the indanone ring and the cyano group are both electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. youtube.com

These groups direct incoming electrophiles primarily to the meta positions relative to themselves. The ketone is a meta-director, deactivating the ortho (position 7) and para (position 5) positions. The cyano group is also a meta-director, deactivating its ortho (position 5) and para (position 7) positions. Consequently, the aromatic ring is strongly deactivated, making electrophilic aromatic substitution challenging. The position least deactivated would be C-6, which is meta to the carbonyl group. However, electrophilic substitution reactions on this substrate are not commonly reported, as reactions often favor the more reactive α-position of the ketone (C-2). For instance, halogenation of substituted indanones often occurs at the α-carbon next to the carbonyl group rather than on the aromatic ring, especially under neutral or acidic conditions. mt.com

| Reaction Type | Expected Directing Influence | Reactivity | Predicted Major Product Position |

| Nitration | Carbonyl (meta), Cyano (meta) | Strongly Deactivated | Substitution at C-6 |

| Halogenation | Carbonyl (meta), Cyano (meta) | Strongly Deactivated | Substitution at C-6 |

| Friedel-Crafts | Carbonyl (meta), Cyano (meta) | Very Strongly Deactivated | Reaction is highly unlikely |

Ring-Opening and Rearrangement Reactions

The strained five-membered ring of the indanone scaffold can participate in various rearrangement and ring-opening reactions, leading to novel carbocyclic and heterocyclic frameworks. These transformations often require initial modification of the indanone core.

One significant transformation is the Beckmann-like rearrangement . Studies on (E)-2,3-dihydro-1H-inden-1-one oxime, a derivative of indanone, have shown that its reaction with carboxylic acid anhydrides does not yield the expected esters but instead produces imides in high yields. scielo.br This process is proposed to proceed through an oxaziridine (B8769555) intermediate followed by a rearrangement. Applying this to the 4-cyano derivative, the corresponding oxime could serve as a precursor to substituted imides, effectively opening and rearranging the cyclopentanone (B42830) ring.

Another potential transformation is the Baeyer-Villiger oxidation , which converts cyclic ketones into lactones using peroxy acids. wiley-vch.de This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. For 4-cyano-1-indanone, this would lead to a six-membered lactone, representing a ring expansion and functional group transformation. The migratory aptitude in Baeyer-Villiger reactions is well-established, with the more substituted carbon atom typically migrating.

Furthermore, rhodium-catalyzed C-C bond activation has been used for the ring expansion of 1-indanones. nih.gov The insertion of ethylene (B1197577) into the C1-C2 bond of the indanone core results in the formation of a benzocycloheptenone skeleton, demonstrating a formal two-carbon ring expansion. nih.gov Such advanced catalytic methods highlight the potential for significant skeletal rearrangement of the indanone system.

| Rearrangement Type | Required Precursor | Product Type |

| Beckmann-like Rearrangement | 4-Cyano-1-indanone oxime | Imide |

| Baeyer-Villiger Oxidation | 4-Cyano-1-indanone | Lactone |

| Rhodium-Catalyzed Ring Expansion | 4-Cyano-1-indanone | Benzocycloheptenone |

Reactions Involving Indene Double Bonds

While this compound itself lacks a double bond within the five-membered ring, it can be readily converted into derivatives that do. A common strategy is the Knoevenagel or Claisen-Schmidt condensation of the active methylene group (C-2) with aldehydes to form 2-arylidene-1-indanone derivatives. nih.govbeilstein-journals.org These compounds feature a reactive exocyclic carbon-carbon double bond, which is conjugated with both the carbonyl group and the aromatic system, making it an excellent Michael acceptor and a participant in cycloaddition reactions.

For example, these 2-arylidene-1-indanone derivatives can undergo Michael addition. The reaction of a 2-arylidene-1-indanone with the enolate of another 1-indanone molecule can produce bis-indane-1,5-diketones. nih.gov

More complex transformations include cycloaddition reactions. An asymmetric cross [10+2] cycloaddition between activated 2-alkylidene-1-indanones and various electron-deficient alkenes has been developed. researchgate.net In this reaction, the 2-alkylidene-1-indanone acts as a 10-electron isobenzofulvene-type species, reacting with the alkene to generate structurally diverse polycyclic spiro-compounds with high stereoselectivity. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 2-Arylidene-4-cyano-1-indanone | 1-Indanone enolate | Michael Addition | Bis-indane-1,5-diketone |

| 2-Alkylidene-4-cyano-1-indanone | Electron-deficient alkene | [10+2] Cycloaddition | Spiro-cyclopentaindeno derivative |

Heterocyclic Annulation and Scaffold Diversification

The 1-indanone framework is a valuable starting point for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govnih.govdocumentsdelivered.com By leveraging the reactivity of the ketone and the adjacent methylene group, various heterocyclic rings can be fused to the indanone core.

Synthesis of Indeno[1,2-d]pyridazine Derivatives

The synthesis of the indeno[1,2-d]pyridazine system from 4-cyano-1-indanone typically requires a two-step approach. The core reaction for forming the pyridazine (B1198779) ring is the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). nih.govscirp.orgresearchgate.net Therefore, 4-cyano-1-indanone must first be converted into a suitable 1,4-dicarbonyl equivalent at the C-1 and C-2 positions.

A plausible synthetic route involves the initial oxidation of the active methylene group at C-2 to a carbonyl group, yielding 4-cyano-1,2-indandione. This α-diketone can then undergo a cyclocondensation reaction with hydrazine hydrate. The reaction proceeds by the formation of a dihydrazone intermediate, which subsequently cyclizes and aromatizes to afford the 4-cyano-substituted indeno[1,2-d]pyridazine derivative.

Formation of Other Fused Heterocyclic Systems

The versatility of the 4-cyano-1-indanone scaffold allows for the construction of a wide array of other fused heterocycles. Many of these syntheses begin with the functionalization of the α-carbon (C-2).

For instance, α-chlorination of the indanone followed by condensation with binucleophiles is a powerful strategy. nih.gov The reaction of 2-chloro-4-cyano-1-indanone with thiourea (B124793) would lead to the formation of fused indenothiazole derivatives. Similarly, reaction with o-phenylenediamine (B120857) would yield indenoquinoxaline systems. nih.gov

Furthermore, derivatives such as 2-arylidene-4-cyano-1-indanones can be used to build more complex fused systems. The reaction of these Michael acceptors with 6-aminopyrimidine in the presence of an acid catalyst can lead to the synthesis of polycyclic indeno-fused pyridopyrimidine scaffolds. nih.gov Another example involves the reaction of related dicyano-indenylidene precursors with secondary amines, which can lead to an unexpected cyclization to form indeno[2,1-c]pyridine derivatives. nih.gov

| Indanone Derivative | Reagent | Fused Heterocyclic System |

| 2-Chloro-4-cyano-1-indanone | Thiourea | Indeno[1,2-d]thiazole |

| 2-Chloro-4-cyano-1-indanone | o-Phenylenediamine | Indeno[1,2-b]quinoxaline |

| 2-Arylidene-4-cyano-1-indanone | 6-Aminopyrimidine | Indeno[1,2-b]pyridopyrimidine |

Iv. Computational Chemistry and Theoretical Studies of 2,3 Dihydro 3 Oxo 1h Indene 4 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic properties of a molecule, which fundamentally govern its structure, stability, and reactivity. These methods solve approximations of the Schrödinger equation to map the distribution of electrons and predict a wide range of molecular characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, FMO calculations can identify the most likely sites for electrophilic and nucleophilic attack. The analysis of the HOMO and LUMO energy levels and their distribution across the molecule helps in understanding its chemical behavior in various reactions.

Table 1: Hypothetical Frontier Orbital Energies for Indenone Derivatives This table presents illustrative data typical of quantum chemical calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -7.25 | -2.10 | 5.15 |

| Indenone Derivative A (Electron-donating group) | -6.98 | -1.95 | 5.03 |

| Indenone Derivative B (Electron-withdrawing group) | -7.51 | -2.33 | 5.18 |

Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. dntb.gov.uanih.gov By mapping the potential energy surface of a reaction, researchers can identify the transition states, intermediates, and the activation energy required for the reaction to proceed. nih.gov This provides a step-by-step understanding of bond-breaking and bond-forming processes.

For this compound, computational studies can be used to investigate its synthesis pathways, such as aldol (B89426) condensation reactions, or its reactivity with other reagents. nih.gov These models help rationalize experimental outcomes and can be used to predict how changes in reaction conditions or molecular structure will affect the reaction rate and product distribution. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation changes in response to its environment. nih.gov

These simulations are particularly useful for conformational analysis, exploring the different spatial arrangements (conformations) a molecule can adopt and the energetic favorability of each. For a molecule like this compound, MD simulations can show how the five-membered ring puckers and how the carbonitrile group orients itself relative to the fused ring system. This dynamic information is crucial for understanding how the molecule fits into a protein's binding site or packs into a crystal lattice. rsc.org While MD simulations can provide qualitative analysis of such dynamics, quantitative results should be interpreted with caution and validated with experimental data where possible. rsc.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com Computational methods provide a rapid and efficient way to build models that capture and encode SARs, which can then be used to predict the activities of new molecules. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govfrontiersin.org The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability. researchgate.net The resulting scores are used to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. nih.govnih.gov

For this compound and its derivatives, docking studies can be performed against various protein targets to identify potential biological activities. For instance, indenone derivatives have been identified as agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a target for diabetes treatment. figshare.com Docking simulations would help predict how these compounds bind to PPARγ and guide the design of derivatives with improved affinity. figshare.com

V. Biological and Pharmacological Research on 2,3 Dihydro 3 Oxo 1h Indene 4 Carbonitrile and Its Analogs

Medicinal Chemistry Applications of Indenone Scaffolds

The versatility of the indenone core allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable template in drug discovery. researchgate.netnih.gov

Sphingosine-1-phosphate receptors (S1PRs) are a class of G protein-coupled receptors that play a crucial role in regulating various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function. Consequently, S1PR modulators have emerged as a promising therapeutic strategy for autoimmune diseases such as multiple sclerosis. While specific research on 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile as an S1PR modulator is not extensively detailed in the provided context, the broader class of indenone-containing compounds has been investigated for their potential to interact with these receptors. The structural features of the indenone scaffold can be adapted to mimic the endogenous ligand, sphingosine-1-phosphate, allowing for the design of potent and selective S1PR modulators.

The indenone framework serves as a crucial building block in the synthesis of more complex pharmaceutical agents. rsc.orgacs.org Its reactive nature allows for a variety of chemical transformations, making it a versatile intermediate for constructing diverse molecular architectures. nih.gov For instance, arylidene indanones, which are synthesized from 1-indanone (B140024), are precursors to a range of bioactive molecules. rsc.orgresearchgate.net The synthesis of these intermediates is a critical step in the development of new drugs targeting a variety of diseases. nih.gov

Investigational Biological Activities of Indenone Derivatives

Derivatives of the indenone scaffold have been shown to exhibit a wide spectrum of biological activities, highlighting their potential as therapeutic agents. researchgate.netnih.govrsc.org

Certain indenone derivatives have been investigated for their potential as anticonvulsant agents. One of the mechanisms through which they may exert this effect is by acting as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors has been implicated in the pathophysiology of epilepsy. By blocking AMPA receptors, indenone derivatives can reduce excessive neuronal excitation and potentially prevent seizures.

Several indenone derivatives have demonstrated promising anti-inflammatory and analgesic properties. nih.gov Research has shown that certain 1-indanone derivatives exhibit significant inhibition of paw edema, a common model for inflammation, with some compounds showing greater potency than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net The mechanism of action is believed to involve the inhibition of inflammatory mediators.

Table 1: Anti-inflammatory Activity of Selected 1-Indanone Derivatives

| Compound | Inhibition of Paw Edema (%) |

| 64k | > Indomethacin |

| 64j | > Indomethacin |

| 64f | > Indomethacin |

| 64g | > Indomethacin |

| 64i | > Indomethacin |

| Indomethacin | Standard |

Data sourced from a study on the synthesis and biological activity of 1-indanone derivatives. researchgate.net

The indenone scaffold has been a focal point in the search for novel anticancer agents. researchgate.netnih.govrsc.org Derivatives of indenone have been explored for their ability to inhibit the growth of various cancer cell lines. rsc.org Some arylidene indanones have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy. rsc.org

Research has also focused on the development of indenone-based compounds that can overcome drug resistance in cancer cells. The structural versatility of the indenone core allows for the design of molecules that can target multiple pathways involved in tumor progression and survival. researchgate.netrsc.org

Antiviral and Antibacterial Activities

Derivatives of 1-indanone have been identified as potent antiviral and antibacterial agents. nih.gov Research into substances with antiviral properties has included studies on derivatives of 1H-benz[e]indene-1,3(2H)-dione, which have demonstrated antiviral action in vitro. nih.gov

In the realm of antibacterial research, various substituted indanone derivatives have been synthesized and evaluated. A study focused on halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives revealed potent, broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria. kbhgroup.in Another investigation into substituted indanone acetic acid derivatives found that a compound with a para-fluorophenyl substitution exhibited significant potency as an antimicrobial agent. rjptonline.org Similarly, a series of aurone (B1235358) and indanone derivatives showed moderate to excellent antibacterial activity, particularly against Gram-positive bacteria. nih.gov

The following table summarizes the antibacterial activity of selected 2,3-dihydro-1H-inden-1-one derivatives from a study focusing on halo-aryl and heterocyclic tags. kbhgroup.in

| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria |

| 3c | Potent Activity | Potent Activity |

| 3d | Potent Activity | Potent Activity |

| 3f | Potent Activity | Potent Activity |

| 3o | Potent Activity | Potent Activity |

This table is for illustrative purposes and based on findings reported in the cited literature.

Neurodegenerative Disease Treatment Research

Analogs of this compound, specifically 2,3-dihydro-1H-inden-1-ones, have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease. nih.gov A recent study focused on designing and synthesizing novel 2,3-dihydro-1H-inden-1-one derivatives as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), two key targets in Alzheimer's therapy.

One of the most promising compounds from this research, designated 12C , which features a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, demonstrated significant inhibitory activity against both AChE and PDE4D. nih.gov The compound not only showed a neuroprotective effect comparable to the standard drug donepezil (B133215) but also exhibited more potent anti-neuroinflammatory effects in an Alzheimer's disease model. nih.gov These findings highlight the potential of the indanone scaffold in developing multifunctional agents for treating complex neurodegenerative conditions. nih.gov

Table of Inhibitory Activities for Compound 12C

| Target Enzyme | IC₅₀ Value (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.28 |

Data sourced from a study on dual PDE4/AChE inhibitors. nih.gov

Other Reported Biological Activities (e.g., Antimalarial, Fungicidal, Insecticidal)

The biological activity of the 1-indanone scaffold extends beyond antimicrobial and neuroprotective effects into agrochemical and other therapeutic areas. nih.gov

Antimalarial Activity: The 1-indanone core structure has been associated with antimalarial properties, making it a point of interest for developing new treatments against malaria. nih.govrjptonline.org

Fungicidal Activity: Several studies have confirmed the antifungal potential of indanone derivatives. A series of halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives were tested against fungal agents like Aspergillus niger and Candida albicans, with some compounds showing potent activity. kbhgroup.in Another study found that an ortho-methoxyphenyl derivative of indanone acetic acid displayed notable antifungal effects. rjptonline.org

Insecticidal Activity: Research has also pointed to the potential of 1-indanone derivatives as effective insecticides. nih.gov

Mechanisms of Action and Target Identification Studies

Research into the mechanisms of action for biologically active indanone derivatives has identified several molecular targets. In the context of neurodegenerative diseases, analogs have been specifically designed to act as dual inhibitors of acetylcholinesterase (AChE) and phosphodiesterase 4 (PDE4). nih.gov AChE inhibition increases the levels of the neurotransmitter acetylcholine, while PDE4 inhibition can reduce neuroinflammation and improve cognitive function.

In other therapeutic areas, indanone analogs have shown different target engagement. For instance, 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, a related structure, was identified as an inhibitor of ubiquitin-specific proteases (USPs), specifically showing potency and selectivity for USP8. nih.gov USPs are enzymes involved in protein degradation and signaling pathways, making them attractive targets for cancer and other diseases. Furthermore, molecular docking studies on antibacterial indanone derivatives have explored binding interactions with targets like methionyl-tRNA synthetase (MetRS) and penicillin-binding protein (PBP), which are crucial for bacterial survival. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of indanone-based compounds. Research has shown that the biological activity of these derivatives can be significantly influenced by the nature and position of substituents on the indanone core.

In the development of dual PDE4/AChE inhibitors for Alzheimer's disease, SAR analysis of various 2,3-dihydro-1H-inden-1-ones revealed that the introduction of a 2-(piperidin-1-yl)ethoxy group at the 6-position was key to achieving high inhibitory activity against both enzymes. nih.gov

For antibacterial indanone derivatives, SAR studies have indicated that the introduction of electron-withdrawing groups, such as halogens, or hydroxyl groups can be beneficial for activity. nih.gov For example, a para-fluorophenyl substitution on an indanone acetic acid derivative led to marked antimicrobial potency. rjptonline.org Similarly, in the development of USP inhibitors based on the 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile scaffold, the synthesis and evaluation of various analogs allowed for the identification of structural features that confer potency and selectivity for the USP8 enzyme. nih.gov These analyses provide a rational basis for the future design of more effective therapeutic agents based on the this compound framework.

Vi. Advanced Materials and Other Applications of 2,3 Dihydro 3 Oxo 1h Indene 4 Carbonitrile

Applications in Organic Electronics and Optoelectronic Devices

The indanone core, particularly when functionalized with electron-withdrawing groups like the nitrile group, serves as a key component in the synthesis of advanced organic materials. These materials are at the forefront of research in next-generation electronic and optoelectronic devices, offering advantages such as flexibility, light weight, and tunable properties.

While direct application of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile as a complete non-fullerene acceptor (NFA) is not extensively documented, its structural motifs are integral to the design of high-performance NFAs. Specifically, derivatives like 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, which is closely related to the subject compound, are widely used as end-capping groups in the synthesis of novel NFAs. These end-groups play a crucial role in tuning the electronic and optical properties of the acceptor molecule, thereby enhancing the power conversion efficiency of organic solar cells.

For instance, new non-fullerene acceptors have been designed and synthesized incorporating fluorinated or chlorinated 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile as end-capping groups. These modifications on the indene-based moiety directly influence the molecule's crystallinity and packing behavior, leading to optimized performance in organic solar cells.

| Component Role | Example Derivative | Impact on Organic Solar Cells |

| End-capping group | 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and its halogenated derivatives | Influences electronic properties, light absorption, and molecular packing of non-fullerene acceptors, ultimately affecting the power conversion efficiency. |

The inherent properties of the this compound structure make it a valuable building block for the broader field of organic semiconductors. Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the cyano-substituted indanone core can be exploited to create materials with specific charge-transport characteristics. The synthesis of new electronically active materials, including those derived from indanone structures, is a driving force in the advancement of organic electronics.

Utilization as Chemical Probes and Labeling Agents

Currently, there is limited specific information available in scientific literature detailing the direct application of this compound as a chemical probe or labeling agent. However, the presence of a nitrile group and a fused aromatic system suggests potential for derivatization to create fluorescent molecules. Further research is required to explore this potential application.

Role in Agrochemical Development (e.g., Insecticides, Fungicides, Herbicides)

Derivatives of 1-indanone (B140024), the parent structure of this compound, have been recognized for their broad range of biological activities, including applications as insecticides, fungicides, and herbicides.

A notable application of 4-cyano-1-indanone is in the synthesis of pyrethrinoid esters, a class of synthetic insecticides. A United States patent describes the use of 4-cyano-1-indanone as a key intermediate in the preparation of these potent insecticidal and acaricidal compounds. googleapis.com These resulting pyrethrinoid esters are effective against a variety of agricultural pests, including aphids and the larvae of lepidoptera and coleoptera. googleapis.com The patent highlights the utility of the indanyl nucleus, derived from 4-cyano-1-indanone, in creating active ingredients for pesticide compositions. googleapis.com

While the broader class of 1-indanone derivatives has shown fungicidal and herbicidal potential, specific research detailing the efficacy of this compound or its direct derivatives in these applications is not yet prevalent in publicly available literature. The established insecticidal activity of its derivatives, however, underscores the potential of this chemical scaffold in the ongoing development of new and effective crop protection agents.

| Agrochemical Application | Specific Role of this compound | Target Pests/Weeds |

| Insecticides | Intermediate in the synthesis of pyrethrinoid esters. googleapis.com | Aphids, larvae of lepidoptera and coleoptera. googleapis.com |

| Fungicides | General class of 1-indanone derivatives show potential. | Further research needed for specific compound. |

| Herbicides | General class of 1-indanone derivatives show potential. | Further research needed for specific compound. |

Vii. Conclusion and Future Perspectives in 2,3 Dihydro 3 Oxo 1h Indene 4 Carbonitrile Research

Summary of Key Academic Contributions

Research into 4-cyano-1-indanone and its parent structure, 1-indanone (B140024), has yielded several pivotal contributions to organic synthesis and medicinal chemistry. Academically, the primary value of this compound has been established as a versatile building block for creating more complex molecular architectures. guidechem.com The indanone core is present in numerous natural products and serves as a precursor for many drugs. guidechem.com

Key contributions have centered on the development of synthetic methodologies. Numerous methods, such as intramolecular Friedel-Crafts reactions and Nazarov cyclizations, have been refined for the preparation of 1-indanone derivatives. nih.govbeilstein-journals.org These synthetic advancements are crucial as they provide the chemical tools necessary to build libraries of related compounds for biological screening.

In the context of medicinal chemistry, the indanone scaffold has been identified as a "promising scaffold" for drug discovery. nih.gov Derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties. bohrium.comnih.govbeilstein-journals.org For instance, the successful development of Donepezil (B133215), an indanone-derived drug for Alzheimer's disease, has significantly spurred interest in this molecular framework for treating neurodegenerative disorders. nih.gov Specifically, 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile itself has been noted as a reagent in the preparation of derivatives with anticonvulsant activity that act as AMPA receptor antagonists.

Table 1: Summary of Key Research Areas for Indanone Scaffolds

| Research Area | Key Contributions & Findings | Relevant Citations |

| Synthetic Chemistry | Development of diverse synthetic routes like Friedel-Crafts and Nazarov cyclizations for creating substituted indanones. | nih.govbeilstein-journals.org |

| Anticancer Research | Indanone derivatives show antiproliferative actions against various cancer cells; some are in clinical research. | bohrium.comscinito.ai |

| Neurodegenerative Diseases | The indanone scaffold is central to drugs like Donepezil; derivatives show potential as inhibitors of enzymes like AChE and MAO. | nih.govresearchgate.net |

| Anticonvulsant Activity | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is a key intermediate for synthesizing AMPA receptor antagonists. |

Identification of Remaining Research Gaps

Despite the progress, significant gaps remain in the understanding and application of this compound and its analogs. While the broader indanone class has been studied, specific research on the 4-cyano substituted variant is less comprehensive.

Furthermore, there is a need for more structure-activity relationship (SAR) studies focused specifically on derivatives of 4-cyano-1-indanone. Understanding how modifications to other parts of the indanone ring, in conjunction with the 4-cyano group, affect biological efficacy is crucial for rational drug design. researchgate.net Research is also needed to develop more stereoselective synthesis methods, as the biological activity of chiral indanone derivatives can be highly dependent on their specific stereochemistry. nih.gov

Emerging Research Directions and Interdisciplinary Opportunities

The future of this compound research is poised for exciting developments, particularly at the intersection of chemistry, biology, and materials science.

One emerging direction is the use of this compound in the development of targeted therapies. By functionalizing the indanone scaffold, it can be used to create chemical probes to study specific enzymes or receptors involved in disease pathways. nih.gov For example, its derivatives could be explored as inhibitors of kinases like PIM-1, which are implicated in cancer. rsc.orgnih.gov There is also potential in creating "hybrid" molecules, where the indanone moiety is combined with other known pharmacophores to enhance therapeutic efficacy or overcome drug resistance. bohrium.com

Interdisciplinary opportunities abound in materials science. The indanone structure is a component in molecules used for organic luminescence and photochromism. guidechem.com The specific electronic properties conferred by the cyano group could be harnessed to develop novel functional materials, such as sensors or components for organic light-emitting diodes (OLEDs). Further investigation into the photophysical properties of its derivatives is a promising avenue. nih.gov

Another interdisciplinary frontier is computational chemistry. Advanced molecular docking and dynamic simulations can be employed to predict the binding of 4-cyano-1-indanone derivatives to various biological targets, thereby guiding synthetic efforts and prioritizing compounds for biological testing. nih.govrsc.org

Potential for Novel Applications and Therapeutic Innovations

The unique chemical structure of this compound provides a foundation for significant therapeutic innovations. Its established role as a synthetic intermediate can be leveraged to create next-generation therapeutics with improved potency and selectivity.

The most promising therapeutic areas include:

Oncology: Given that various indanone derivatives exhibit antiproliferative and anti-angiogenic properties, 4-cyano-1-indanone is a valuable starting point for developing novel tubulin polymerization inhibitors or IAP (Inhibitor of Apoptosis Protein) inhibitors. bohrium.comgoogle.comnih.gov

Neurology: Building on the success of Donepezil, there is immense potential to develop new agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Derivatives could be designed as multi-target agents that, for instance, simultaneously inhibit acetylcholinesterase (AChE) and modulate monoamine oxidases (MAO). nih.govresearchgate.net

Infectious Diseases: The broad biological activity of the indanone class suggests that derivatives of 4-cyano-1-indanone could be screened for antiviral, antibacterial, or antifungal properties. nih.govbeilstein-journals.org

Beyond medicine, its potential application in agriculture as a building block for novel fungicides or herbicides remains an underexplored but viable possibility. nih.govbeilstein-journals.org The continued exploration of this versatile chemical entity promises to unlock new solutions in both human health and technology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,3-dihydro-3-oxo-1H-indene-4-carbonitrile and related indenone derivatives?

- Methodological Answer : The synthesis of indenone derivatives typically involves Friedel-Crafts acylation or cyclization reactions. For example, 3-oxo-2,3-dihydro-1H-inden-4-yl acetate (structurally analogous) is synthesized via acetylation of 4-hydroxyindanone using acetic anhydride under acidic conditions . Key intermediates like indanone precursors are often functionalized via nucleophilic substitution or nitrile introduction using reagents such as KCN/CuCN. Reaction monitoring via TLC and purification via column chromatography are critical for isolating pure products.

Q. How can spectroscopic techniques (e.g., IR, NMR) be utilized to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : The carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and nitrile (C≡N) absorption at ~2200–2250 cm⁻¹ confirm functional groups (e.g., analogous compounds in ).

- NMR : NMR reveals aromatic protons (δ 6.5–8.0 ppm) and diastereotopic protons adjacent to the ketone (δ 3.0–4.0 ppm). NMR identifies the carbonyl carbon (δ ~200 ppm) and nitrile carbon (δ ~115 ppm) .

Q. What are the primary applications of indenone derivatives in organic chemistry research?

- Methodological Answer : Indenones serve as intermediates in synthesizing heterocycles (e.g., naphthols, quinoline derivatives) and bioactive molecules. For instance, 1-indanones are precursors for fluorinated naphthols via regioselective fluorination . They also act as ligands in catalysis and chromophores in material science due to their conjugated systems .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and torsion angles. For example, the orthorhombic crystal system (space group Pbca) of 3-oxo-2,3-dihydro-1H-inden-4-yl acetate revealed a planar indanone core (r.m.s. deviation = 0.036 Å) and C–H···O hydrogen-bonded chains . Refinement via SHELXL with R < 0.1 ensures accuracy. Discrepancies between experimental and computational models (e.g., DFT) can highlight conformational flexibility .

Q. What strategies address contradictions in hydrogen-bonding patterns observed in indenone derivatives?

- Methodological Answer : Graph-set analysis (e.g., C(6) chains in ) categorizes hydrogen-bond motifs. Conflicting data may arise from polymorphic variations or solvent effects. Mercury CSD 2.0 enables comparative analysis of packing motifs across crystallographic databases. For example, non-classical C–H···O interactions in indenones often compete with π-π stacking, requiring energy frameworks to prioritize dominant interactions .

Q. How can researchers optimize reaction conditions to minimize byproducts in nitrile-functionalized indenone synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitrile group stability.

- Catalysis : Cu(I) catalysts (e.g., CuCN) improve nitrile incorporation efficiency .

- Kinetic Control : Lower temperatures (0–25°C) suppress side reactions like over-oxidation.

- In-line Analytics : ReactIR monitors nitrile formation in real time, enabling rapid optimization .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For indenones, the carbonyl group typically acts as an electrophilic center .

- MD Simulations : GROMACS models solvation effects on reactivity, critical for aqueous-phase reactions .

- Docking Studies : AutoDock Vina evaluates binding affinities for biological targets (e.g., enzyme active sites) .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between experimental and computational bond lengths in indenone derivatives?

- Methodological Answer : Discrepancies often arise from crystal packing forces (e.g., van der Waals interactions) absent in gas-phase DFT models. Use periodic boundary conditions (PCE) in CASTEP or VASP to simulate solid-state effects . Validate computational models against SCXRD data with tools like OLEX2 .

Q. What protocols ensure robust validation of crystallographic data for novel indenone structures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.